![molecular formula C15H15N3O5 B2784638 Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate CAS No. 2034278-06-1](/img/structure/B2784638.png)
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an azetidine ring, which is further connected to an imidazolidinone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of imidazolidine compounds, including those with similar structures to methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate, exhibit promising antitumor properties. The imidazolidine ring is known to interact with biological targets that are critical in cancer progression, potentially inhibiting tumor growth and metastasis.
Neuroprotective Effects
The compound may also play a role in neuroprotection. Studies have shown that imidazolidine derivatives can influence pathways involved in neurodegenerative disorders such as Alzheimer's disease. The ability of these compounds to modulate tau protein aggregation presents a pathway for therapeutic intervention in tauopathies, which are characterized by tau-mediated neurodegeneration.
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for further biological testing. The reaction conditions often include the use of specific solvents and catalysts to optimize yield and purity.
Synthesis Step | Reagents | Conditions | Yield |
---|---|---|---|
Step 1 | Methyl benzoate, azetidine derivative | Acetic acid, heat | High |
Step 2 | Imidazolidine derivative | Stirring, room temperature | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that imidazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
- Neuroprotective Mechanisms : Research documented in Neurobiology of Disease highlighted the potential of certain imidazolidine compounds to inhibit tau aggregation and associated neurotoxicity, providing a basis for their use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The imidazolidinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring may also play a role in the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-2,5-dioxoimidazolidin-1-yl)benzoic acid: This compound shares a similar imidazolidinone moiety but differs in the presence of a carboxylic acid group instead of an ester.
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: This compound features a benzonitrile group instead of the azetidine ring.
Uniqueness
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is unique due to the presence of both the azetidine and imidazolidinone rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : The azetidine structure is typically synthesized through cyclization reactions using amino alcohols or azetidinones.
- Introduction of the Imidazolidinone Moiety : This step may involve condensation reactions with urea derivatives to incorporate the imidazolidinone group.
- Esterification : The final product is obtained through esterification with methyl chloroformate.
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The imidazolidinone moiety can form hydrogen bonds and other interactions that influence the activity of these targets, potentially leading to therapeutic effects in different biological contexts .
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, related imidazolidinone derivatives have demonstrated efficacy against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .
Antioxidant Properties
Research indicates that related compounds possess significant antioxidant capabilities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity has been measured using assays such as DPPH and ABTS radical scavenging tests.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of similar analogs in various cancer cell lines. For example, analogs related to this compound have shown varying degrees of cytotoxicity depending on their concentration and exposure time. Notably, some analogs did not exhibit significant cytotoxicity at concentrations less than 20 µM .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazolidinone derivatives found that several compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Study 2: Antioxidant Activity Assessment
In a comparative analysis using DPPH radical scavenging assays, several analogs demonstrated potent antioxidant activity comparable to vitamin C. This suggests that this compound may also exhibit similar protective effects against oxidative damage.
Data Tables
Here are key findings summarized in tables:
Activity Type | Compound | IC50 (µM) | Notes |
---|---|---|---|
Antimicrobial | Related Imidazolidinone Derivative | 15.0 | Effective against E. coli and S. aureus |
Antioxidant | Analog 3 | 12.0 | Comparable to vitamin C |
Cytotoxicity | Analog 2 | 18.0 | Significant cytotoxicity observed |
Properties
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-23-14(21)10-4-2-9(3-5-10)13(20)17-7-11(8-17)18-12(19)6-16-15(18)22/h2-5,11H,6-8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIUSWTTJSMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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